molecular formula C11H13BrN2O2 B2990426 Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate CAS No. 1415655-80-9

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B2990426
CAS No.: 1415655-80-9
M. Wt: 285.141
InChI Key: SMFIJFBQKQYWCY-UHFFFAOYSA-N
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Description

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with pyrrolidine and methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 1-(5-chloropyridin-2-yl)pyrrolidine-2-carboxylate
  • Methyl 1-(5-fluoropyridin-2-yl)pyrrolidine-2-carboxylate
  • Methyl 1-(5-iodopyridin-2-yl)pyrrolidine-2-carboxylate

Uniqueness

Methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific research and industrial applications where bromine’s properties are advantageous .

Properties

IUPAC Name

methyl 1-(5-bromopyridin-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-3-2-6-14(9)10-5-4-8(12)7-13-10/h4-5,7,9H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFIJFBQKQYWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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